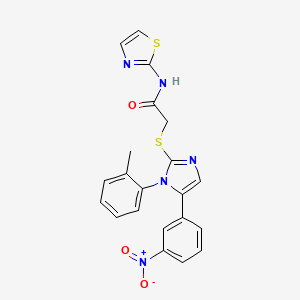

![molecular formula C15H19BrN4O5S B2496148 1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione CAS No. 2097908-98-8](/img/structure/B2496148.png)

1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules similar to the specified compound often involves cross-coupling reactions catalyzed by various agents. For instance, the cross-coupling of bromopyridine and sulfonamides, a reaction relevant to the synthesis pathway of such compounds, has been catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione under specific conditions, showcasing the intricate steps involved in the synthesis of complex chemical structures (Han, 2010).

Molecular Structure Analysis

The molecular structure of compounds with bromopyrimidinyl and piperidine-dione moieties can be intricately analyzed through various techniques. Research into analogues of such compounds provides insights into their structural features and how these influence their interactions and functional capabilities. For example, the study of analogues with selective inhibitory activity offers a window into the structural analysis and potential utility of these molecules (Leung et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving the compound are characterized by their selectivity and the formation of specific products, indicating the reactive nature of certain functional groups within the molecule. The synthesis and hydrogenation of compounds bearing structural similarities have been explored, revealing the potential for selective product formation through controlled chemical reactions (Bisset et al., 2012).

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Heterocyclic compounds, like pyrrolidine and piperidine derivatives, are crucial in medicinal chemistry due to their presence in many bioactive molecules. The preparation of various heterocyclic compounds, including pyrrolidine-2,5-diones and piperidine-2,6-diones, has been demonstrated as starting materials for synthesizing a wide range of biologically relevant structures. These processes often involve reactions with electrophiles and nucleophiles, leading to diverse chemical entities with potential pharmacological activities (Ohta, Oe, & Furukawa, 2002).

Anticancer Activity

Research on pyridine and thiazolopyrimidine derivatives, using ethylpiperidone as a synthon, has highlighted the potential anticancer activity of these compounds. Through various condensation reactions and modifications, a range of compounds was synthesized, showcasing the versatility and therapeutic relevance of heterocyclic chemistries in drug discovery processes (Hammam, Sharaf, & El-Hafez, 2001).

Antioxidant Evaluation

The synthesis and antioxidant evaluation of new pyrazolopyridine derivatives have been explored, indicating the importance of these compounds in combating oxidative stress-related diseases. These findings underline the potential health benefits and therapeutic applications of heterocyclic compounds in preventing or treating conditions associated with oxidative damage (Gouda, 2012).

Mecanismo De Acción

Target of action

The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The bromopyrimidinyl group could potentially interact with various biological targets, but without specific studies, it’s hard to determine the exact targets.

Biochemical pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in drug discovery, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability. The presence of the pyrrolidine ring and bromopyrimidinyl group could potentially influence these properties .

Propiedades

IUPAC Name |

1-[2-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O5S/c16-11-8-17-15(18-9-11)25-12-4-5-19(10-12)26(23,24)7-6-20-13(21)2-1-3-14(20)22/h8-9,12H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVPFHVMYDTRQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-({3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)

![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)